molecular formula C8H7Cl2NO2 B145287 2-Amino-2-(3,4-dichlorophenyl)acetic acid CAS No. 128349-50-8

2-Amino-2-(3,4-dichlorophenyl)acetic acid

Cat. No. B145287
M. Wt: 220.05 g/mol
InChI Key: NHRIRGQUPAYPDT-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which share a similar structure and may have comparable properties and reactivity. These compounds have been studied for their potential anti-inflammatory and immunosuppressive activities .

Synthesis Analysis

The synthesis of related compounds involves the creation of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. These derivatives have been synthesized and their chemical structures confirmed through elemental analysis and IR spectra . Additionally, the synthesis of N-aralkylidene and N-aralkyl derivatives of amides and hydrazides of the parent compound has been achieved through different methods depending on the substituents in the carboxyl group . Another related synthesis method includes the microwave-assisted, solvent-free condensation of 2-aminothiophenol with aromatic aldehydes to produce 2-arylbenzothiazoles .

Molecular Structure Analysis

The molecular structure of the related compounds has been determined using spectral analysis and, in some cases, by degradation and identification of decomposition products . For instance, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid was characterized by X-ray structure determination, revealing a non-planar 2-aza-1,3-butadiene fragment .

Chemical Reactions Analysis

The chemical reactions of the related compounds include addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives, which have revealed new and unexpected details about the chemical properties of these compounds . Furthermore, reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have been studied, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(3,4-dichlorophenyl)acetic acid are not directly discussed in the provided papers, the studies on related compounds suggest that these derivatives have significant anti-inflammatory and immunosuppressive properties . The pharmacological investigation of these compounds has confirmed some of these activities, which could be attributed to their chemical structure and the presence of specific functional groups.

Scientific Research Applications

  • Synthesis and Biological Studies of Organotin Derivatives : Organotin compounds of 2-Amino-2-(3,4-dichlorophenyl)acetic acid have been synthesized and characterized using various spectroscopic techniques. These compounds were studied for their antibacterial and antifungal activities, highlighting their potential in biological applications (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000).

  • Antimicrobial Activities of Quinazolin-4(3H)ones Derivatives : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared from 2-Amino-2-(3,4-dichlorophenyl)acetic acid. These compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).

  • Enhancing ATRA-induced Cell Differentiation : 2-Amino-2-(3,4-dichlorophenyl)acetic acid derivatives have been shown to enhance all-trans retinoic acid (ATRA)-induced differentiation in HL-60 cells. This suggests its potential use in the development of new therapeutic agents for certain types of leukemia (Chen et al., 2009).

  • Conformational Analysis of Phenoxyacetic Acid Derivatives : Research on the conformation of phenoxyacetic acid derivatives, including 2-Amino-2-(3,4-dichlorophenyl)acetic acid, has been conducted using single-crystal X-ray diffraction techniques. This study is significant for understanding the structural aspects of these compounds (Lynch et al., 2003).

  • Biodegradability in Agricultural Soils : Research has shown that 2-Amino-2-(3,4-dichlorophenyl)acetic acid is readily biodegradable in agricultural soils. This indicates its environmental compatibility, particularly in contexts where it might be used as a pesticide or herbicide (Al-Rajab, Sabourin, Lapen, & Topp, 2010).

  • Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of various antimicrobial agents, demonstrating its versatility in medicinal chemistry (Sah, Bidawat, Seth, & Gharu, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338, and others .

properties

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRIRGQUPAYPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586438
Record name Amino(3,4-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3,4-dichlorophenyl)acetic acid

CAS RN

128349-50-8
Record name Amino(3,4-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Narayanan, KT Tran, JS Pallesen… - Journal of medicinal …, 2022 - ACS Publications
Targeting the protein–protein interaction (PPI) between the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) and its repressor, Kelch-like ECH-associated protein 1 (…
Number of citations: 9 pubs.acs.org

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